molecular formula C22H26N2O3 B10964055 3-(4-methoxyphenyl)-N-[4-(piperidin-1-ylcarbonyl)phenyl]propanamide

3-(4-methoxyphenyl)-N-[4-(piperidin-1-ylcarbonyl)phenyl]propanamide

Cat. No.: B10964055
M. Wt: 366.5 g/mol
InChI Key: MTYXOSOPNPHJOV-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[4-(piperidine-1-carbonyl)phenyl]propanamide is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[4-(piperidine-1-carbonyl)phenyl]propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[4-(piperidine-1-carbonyl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-methoxyphenyl)-N-[4-(piperidine-1-carbonyl)phenyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[4-(piperidine-1-carbonyl)phenyl]propanamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-N-[4-(piperidine-1-carbonyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[4-(piperidine-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C22H26N2O3/c1-27-20-12-5-17(6-13-20)7-14-21(25)23-19-10-8-18(9-11-19)22(26)24-15-3-2-4-16-24/h5-6,8-13H,2-4,7,14-16H2,1H3,(H,23,25)

InChI Key

MTYXOSOPNPHJOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3

Origin of Product

United States

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